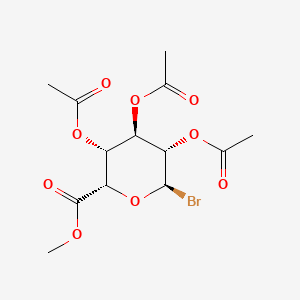

methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

Description

Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a brominated oxane derivative with multiple acetylated hydroxyl groups. This compound belongs to the class of carbohydrate derivatives, often utilized as intermediates in organic synthesis, particularly in glycosylation reactions or drug development. Its stereochemistry and functional groups (acetyl and bromine) influence its reactivity and physical properties.

Properties

Molecular Formula |

C13H17BrO9 |

|---|---|

Molecular Weight |

397.17 g/mol |

IUPAC Name |

methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate |

InChI |

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11+,12+/m1/s1 |

InChI Key |

GWTNLHGTLIBHHZ-GCHJQGSQSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable oxane derivative, which is then subjected to bromination to introduce the bromine atom at the 6-position.

Acetylation: The brominated oxane derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetoxy groups at the 3, 4, and 5 positions.

Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the bromine atom can yield the corresponding oxane derivative without the bromine substituent.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

Oxidation: Formation of triacetyloxy oxane carboxylic acids.

Reduction: Formation of triacetyloxy oxane carboxylate.

Substitution: Formation of hydroxyl or amino-substituted oxane derivatives.

Scientific Research Applications

Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various bioactive compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and its analogs based on stereochemistry, substituents, and functional groups.

Table 1: Structural and Functional Comparison of Related Compounds

*Estimated based on stereoisomer data from .

Key Comparison Points

Halogen Substituents (Br vs. Cl):

- Bromine’s larger atomic size and higher polarizability enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine .

- Chlorinated analogs (e.g., C₁₃H₁₇ClO₉) exhibit lower molecular weights and may have altered solubility profiles .

Stereochemistry:

- The target compound’s (2S,3R,4R,5S,6R) configuration likely impacts its biological activity and synthetic utility. For example, the 3R,4R,5S arrangement may favor specific enzyme interactions in glycosylation pathways, whereas the 3S,4S,5R isomer (CAS 57820-69-6) could exhibit divergent reactivity .

Ester Group Variations: Acetyloxy groups (as in the target compound) are more labile to hydrolysis than bulkier benzoyloxy groups (e.g., in ’s benzoate derivative), which confer greater steric and electronic stability . Phosphoryloxymethyl groups (e.g., diphenoxyphosphoryloxymethyl in ) modify solubility and serve as protective or reactive sites in synthetic chemistry .

Aromatic Substituents:

- Compounds with phenylmethoxy groups () demonstrate increased hydrophobicity, making them suitable for applications requiring lipid membrane penetration .

Research Findings and Implications

- Synthetic Utility: Brominated oxanes are pivotal in synthesizing glycosides and nucleoside analogs. The target compound’s bromine atom and acetylated hydroxyls make it a candidate for stepwise deprotection strategies in complex molecule assembly .

- Safety Considerations: While brominated compounds may pose higher toxicity risks compared to chlorinated analogs, proper handling (e.g., avoiding inhalation and skin contact) mitigates hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.